molecular formula C22H20Cl2N4O4 B10899550 2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile

2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile

Cat. No.: B10899550
M. Wt: 475.3 g/mol
InChI Key: FNMXWNXNRPTNDN-OCHFTUDZSA-N
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Description

The compound “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as chloro, ethoxy, nitriloethoxy, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of the cyanide group. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and nitrile sources. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • {2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL AMINE
  • {2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL ALCOHOL

Uniqueness

The uniqueness of “{2-CHLORO-4-[((E)-2-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-NITRILOETHOXY)PHENYL]METHYLIDENE}HYDRAZONO)METHYL]-6-ETHOXYPHENOXY}METHYL CYANIDE” lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20Cl2N4O4

Molecular Weight

475.3 g/mol

IUPAC Name

2-[2-chloro-4-[(E)-[(E)-[3-chloro-4-(cyanomethoxy)-5-ethoxyphenyl]methylidenehydrazinylidene]methyl]-6-ethoxyphenoxy]acetonitrile

InChI

InChI=1S/C22H20Cl2N4O4/c1-3-29-19-11-15(9-17(23)21(19)31-7-5-25)13-27-28-14-16-10-18(24)22(32-8-6-26)20(12-16)30-4-2/h9-14H,3-4,7-8H2,1-2H3/b27-13+,28-14+

InChI Key

FNMXWNXNRPTNDN-OCHFTUDZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N=C/C2=CC(=C(C(=C2)Cl)OCC#N)OCC)Cl)OCC#N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN=CC2=CC(=C(C(=C2)Cl)OCC#N)OCC)Cl)OCC#N

Origin of Product

United States

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